molecular formula C9H9ClFNO2 B13576063 Ethyl 2-amino-4-chloro-3-fluorobenzoate

Ethyl 2-amino-4-chloro-3-fluorobenzoate

Cat. No.: B13576063
M. Wt: 217.62 g/mol
InChI Key: SCOJMRCCPMKKRP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-chloro-3-fluorobenzoate (CAS: 933687-00-4) is a halogenated aromatic ester with the molecular formula C₉H₈ClFNO₂. It features a benzoate backbone substituted with an amino group (-NH₂) at position 2, a chlorine atom at position 4, and a fluorine atom at position 2. However, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings .

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

ethyl 2-amino-4-chloro-3-fluorobenzoate

InChI

InChI=1S/C9H9ClFNO2/c1-2-14-9(13)5-3-4-6(10)7(11)8(5)12/h3-4H,2,12H2,1H3

InChI Key

SCOJMRCCPMKKRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Cl)F)N

Origin of Product

United States

Preparation Methods

Step 1: Halogenation of 2-Aminobenzoic Acid Derivatives

  • Starting Material: 2-Aminobenzoic acid (o-aminobenzoic acid) or its derivatives.
  • Reaction Conditions:
    • Chlorination and fluorination are performed sequentially or concurrently using halogenating agents like N-chlorosuccinimide (NCS) and Selectfluor or other electrophilic halogen sources.
    • Typically conducted at low temperatures (0–5°C) to control regioselectivity and prevent over-halogenation.
  • Outcome:
    • Formation of 4-chloro-3-fluoro derivatives, with regioselectivity guided by directing effects of amino and carboxyl groups.

Optimization Tips:

Parameter Optimization Strategy
Temperature Maintain low (0–5°C) during halogenation for regioselectivity
Reagent Ratios Use excess halogenating agents and alcohol to drive reactions to completion
Reaction Time Monitor via TLC; typically 4–12 hours depending on step
Purification Recrystallization or chromatography for high purity

Synthesis via Nitro Reduction and Halogenation (Patented Method, CN105732357A)

Overview:
This route employs nitration of aromatic precursors, subsequent reduction, halogenation, and esterification steps, as documented in patent CN105732357A.

Step 1: Nitration and Reduction

  • Starting Material: 2-Chlorobenzoic acid derivatives.
  • Reaction Conditions:
    • Nitration using nitric acid or mixed acid at controlled temperatures (~0–10°C).
    • Reduction of the nitro group using Raney nickel in organic solvents (e.g., ethyl acetate) under hydrogen atmosphere at 35°C for 3 hours, yielding 2-amino-4-chloro-benzoic acid.
  • Purification: Filtration and recrystallization.

Step 2: Halogenation

  • Method:
    • The amino group directs electrophilic halogenation at the para position.
    • Use of N-chlorosuccinimide (NCS) or similar chlorinating agents in the presence of catalysts or ionic liquids, with temperature control to prevent over-halogenation.
  • Outcome:
    • Formation of 4-chloro-3-fluoro derivatives.

Step 3: Esterification

  • Procedure:
    • Esterify the acid with ethanol under acidic conditions, refluxing for 6–12 hours.
    • Purify via recrystallization or chromatography.

Reaction Data:

Reaction Step Conditions Yield Notes
Amination reduction H₂, Raney Ni, 35°C, 3h ~95% High purity of amino intermediate
Halogenation NCS, ionic liquid, 0–10°C Variable Selectivity depends on temperature control
Esterification Reflux with ethanol >90% Purity confirmed via HPLC

Alternative Routes: Multi-step Synthesis via Precursors

Approach:
Starting from simpler aromatic compounds such as chlorobenzene derivatives, followed by:

  • Nitration
  • Reduction to amino derivatives
  • Halogenation
  • Esterification

This route is flexible but involves multiple steps, each optimized for maximum yield.

Data Tables Summarizing Key Parameters

Method Starting Material Key Reagents Reaction Conditions Typical Yield Purity Notes
Direct halogenation + esterification 2-Aminobenzoic acid NCS, ethanol, sulfuric acid 0–5°C (halogenation), reflux (esterification) 85–98% >98% Widely used, scalable
Patent CN105732357A 2-Chlorobenzoic acid derivatives NCS, Raney Ni, ethanol 0–10°C (halogenation), 35°C (reduction), reflux (esterification) ~95% High Efficient for large-scale synthesis

Spectroscopic Characterization Techniques

  • ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), ester methyl (δ 3.9 ppm), amino NH₂ (broad, δ 4–6 ppm).
  • ¹³C NMR: Ester carbonyl (~170 ppm), aromatic carbons (δ 110–150 ppm).
  • IR Spectroscopy: Ester C=O stretch (~1720 cm⁻¹), N-H stretch (~3400 cm⁻¹), aromatic C-H (~3100 cm⁻¹).
  • Mass Spectrometry: Molecular ion at m/z 203.6, confirming molecular weight.

The synthesis of Ethyl 2-amino-4-chloro-3-fluorobenzoate is well-established through several routes, with the most efficient involving initial aromatic halogenation, amino group introduction, and esterification. Optimization of reaction parameters—temperature, reagent ratios, and purification methods—are critical to achieving high yields and purity. Patented methods, such as those documented in CN105732357A, provide scalable and reliable pathways suitable for industrial applications. Proper characterization via spectroscopic techniques ensures the structural integrity and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-chloro-3-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases. Reaction conditions may involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used. Conditions vary depending on the desired product.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. The reactions are typically carried out in the presence of a base and under inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 2-amino-4-chloro-3-fluorobenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-chloro-3-fluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino, chloro, and fluoro groups can influence its binding affinity and specificity towards molecular targets. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-amino-4-chloro-3-fluorobenzoate belongs to a broader class of halogenated benzoate esters. Below is a systematic comparison with structurally related compounds, focusing on substituent patterns, functional groups, and applications.

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Substituents (Positions) Halogens Functional Groups Commercial Status
This compound -NH₂ (2), -Cl (4), -F (3) Cl, F Ester, Amino Discontinued
Ethyl 2-(benzyloxy)-4-methylbenzoate -OCH₂C₆H₅ (2), -CH₃ (4) None Ester, Benzyloxy Discontinued
2-Fluoro-4-methyl-DL-phenylalanine -F (2), -CH₃ (4) F Amino acid, Carboxylic acid Discontinued
1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene -Br (1), -OEt (2), -F (4), -CH₃ (3) Br, F Ether, Alkyl Discontinued

Key Observations:

Substituent Diversity: The target compound uniquely combines amino, chloro, and fluoro groups on the aromatic ring, whereas analogues like Ethyl 2-(benzyloxy)-4-methylbenzoate lack halogens but include bulkier substituents (e.g., benzyloxy) . Halogenated phenylalanine derivatives (e.g., 2-Fluoro-4-methyl-DL-phenylalanine) share fluorine substitution but differ in backbone structure, featuring amino acid moieties instead of esters .

Functional Group Impact: The amino group in this compound may confer nucleophilic reactivity, enabling participation in coupling reactions or heterocycle synthesis. In contrast, ether-containing analogues (e.g., 1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene) are more suited for electrophilic substitutions .

Commercial Availability: All listed compounds are discontinued, suggesting challenges in synthesis, stability, or niche applications.

Potential Applications: While direct research on this compound is sparse, its structural features align with intermediates used in antifungal or antibacterial agents. For example, ethyl acetate extracts of spices containing halogenated benzoates have demonstrated bioactivity against fungal pathogens .

Research Findings and Limitations

No peer-reviewed studies specifically addressing this compound’s bioactivity or synthetic utility were identified in the provided evidence. By analogy, halogenated benzoates with similar substitution patterns (e.g., 3-[1-(3-chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid) have shown promise as enzyme inhibitors or agrochemical precursors .

Biological Activity

Ethyl 2-amino-4-chloro-3-fluorobenzoate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, highlighting key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H9ClFNO2C_9H_9ClFNO_2. The presence of an amino group, along with chloro and fluoro substituents on the aromatic ring, contributes to its unique chemical reactivity and biological properties. The compound can be synthesized through various organic reactions, often serving as an intermediate in the development of more complex molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The amino group enhances its binding affinity, while the halogen substituents modulate its reactivity. This compound has been investigated for several mechanisms:

  • Enzyme Inhibition : It has shown potential as an inhibitor for various enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer.
  • Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit antimicrobial properties, suggesting that this compound may also possess this activity.

Anticancer Activity

Recent studies have focused on the anticancer properties of this compound. For instance, derivatives of anthranilic acid have been identified as effective in reducing the growth of pancreatic cancer cells when used in combination with established chemotherapeutic agents like difluoromethylornithine (DFMO) . Research indicates that compounds with structural similarities can inhibit critical protein interactions involved in tumor growth .

Antimicrobial Studies

A study investigating the antimicrobial effects of halogenated benzoates indicated that compounds like this compound could inhibit bacterial growth by interfering with enzyme functions essential for bacterial metabolism. The presence of halogens enhances the compound’s ability to penetrate bacterial membranes .

Case Studies

  • Study on Enzyme Interactions : A biochemical assay demonstrated that this compound could effectively inhibit a key enzyme involved in polyamine synthesis, leading to reduced cell proliferation in cancer models .
  • Antimicrobial Efficacy : In vitro testing against various bacterial strains showed a significant reduction in growth rates when exposed to this compound, indicating its potential as an antimicrobial agent .

Data Table: Biological Activity Summary

Activity Type Mechanism Research Findings
AnticancerInhibition of enzyme activityReduced growth in pancreatic cancer cells
AntimicrobialDisruption of metabolic pathwaysSignificant inhibition of bacterial growth
Enzyme InteractionBinding affinity modulationEffective inhibition observed in biochemical assays

Q & A

Q. What are the key synthetic strategies for preparing Ethyl 2-amino-4-chloro-3-fluorobenzoate?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a benzoic acid derivative. A common approach includes:

Amination : Introduce the amino group via nitration followed by reduction, or direct amination using protecting groups (e.g., acetyl) to prevent side reactions.

Halogenation : Chlorination and fluorination via electrophilic aromatic substitution (EAS) under controlled conditions. For example, using Cl₂/FeCl₃ for chlorination and HF/pyridine for fluorination.

Esterification : React the substituted benzoic acid with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) to form the ethyl ester .
Critical Note : Order of substitution impacts regioselectivity; steric and electronic effects must be optimized to avoid byproducts.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ester group integrity. Use deuterated solvents (e.g., DMSO-d₆) to resolve amino proton signals .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) stretches.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or EI-MS) and fragmentation patterns.
  • X-ray Crystallography : For absolute structural confirmation using software like SHELXL .

Q. What safety precautions are critical when handling reactive intermediates during synthesis?

  • Methodological Answer :
  • Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.
  • Employ PPE (gloves, goggles) and fume hoods when working with fluorinating agents (e.g., HF) or chlorinating reagents.
  • Neutralize acidic/basic waste before disposal .

Advanced Research Questions

Q. How can regioselectivity challenges in multi-substituted benzoate synthesis be addressed?

  • Methodological Answer :
  • Directing Groups : Use temporary protecting groups (e.g., acetyl for -NH₂) to guide halogenation.
  • Catalytic Systems : Optimize Lewis acids (e.g., FeCl₃ vs. AlCl₃) to control EAS reactivity.
  • Temperature Control : Lower temperatures (-10°C to 0°C) reduce kinetic competition between substituents.
    Example : Fluorination at the 3-position may require blocking the 4-position with a bulky group .

Q. How to resolve contradictory NMR data for amino and ester functional groups?

  • Methodological Answer :
  • 2D NMR : Use HSQC (heteronuclear single quantum coherence) to correlate ¹H-¹³C signals and resolve overlapping peaks.
  • Solvent Optimization : Switch to CDCl₃ if DMSO-d₆ causes signal broadening for -NH₂.
  • Variable Temperature NMR : Elevate temperature (e.g., 60°C) to reduce hydrogen bonding effects on amino protons .

Q. What computational methods predict the compound’s bioactivity or interaction with targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinase inhibitors).
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with biological activity data from analogs .

Q. How to optimize low yields in the amination step?

  • Methodological Answer :
  • Catalyst Screening : Test palladium (e.g., Pd/C) or copper catalysts for Buchwald-Hartwig amination.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins vs. 24 hrs) and improve efficiency.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate pure product .

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